Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester
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Overview
Description
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid moiety substituted with a 1-amino-2-phenylethyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Another approach involves the reaction of 4-(1-amino-2-phenylethyl)benzoic acid with methanol in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC). This method allows for the formation of the methyl ester without the need for an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and faster reaction times. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-(1-amino-2-phenylethyl)-: Lacks the methyl ester group, which may affect its reactivity and biological activity.
Benzoic acid, 4-(1-amino-2-phenylethyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, which may influence its physical and chemical properties.
Phenethylamine derivatives: Compounds with similar phenylethylamine moieties but different substituents on the aromatic ring or side chain, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl 4-(1-amino-2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)14-9-7-13(8-10-14)15(17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 |
InChI Key |
PLMLBEQJFLSHSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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